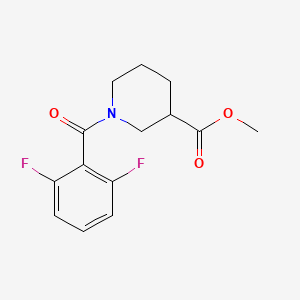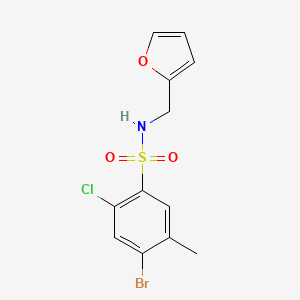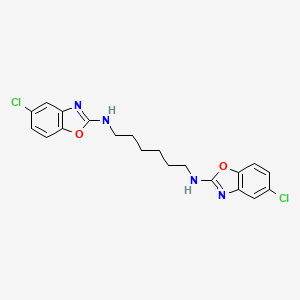![molecular formula C15H16BrN5O2 B13374854 8'-bromo-2,2-dimethyl-2,3,5,6-tetrahydrospiro[pyran-4,4'-tetrazolo[1,5-a][1,4]benzodiazepin]-6'(5'H)-one](/img/structure/B13374854.png)
8'-bromo-2,2-dimethyl-2,3,5,6-tetrahydrospiro[pyran-4,4'-tetrazolo[1,5-a][1,4]benzodiazepin]-6'(5'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8’-bromo-2,2-dimethyl-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one is a complex organic compound with a unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8’-bromo-2,2-dimethyl-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one typically involves multiple steps. The process starts with the preparation of the core benzodiazepine structure, followed by the introduction of the spiro pyran ring and the bromine atom. Common reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and various catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8’-bromo-2,2-dimethyl-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 8’-bromo-2,2-dimethyl-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The spiro structure may play a role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-dimethyl-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
8’-chloro-2,2-dimethyl-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
The presence of the bromine atom in 8’-bromo-2,2-dimethyl-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and potentially enhancing its biological activity.
Eigenschaften
Molekularformel |
C15H16BrN5O2 |
|---|---|
Molekulargewicht |
378.22 g/mol |
IUPAC-Name |
8-bromo-2',2'-dimethylspiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,4'-oxane]-6-one |
InChI |
InChI=1S/C15H16BrN5O2/c1-14(2)8-15(5-6-23-14)13-18-19-20-21(13)11-4-3-9(16)7-10(11)12(22)17-15/h3-4,7H,5-6,8H2,1-2H3,(H,17,22) |
InChI-Schlüssel |
CGKIUYQUVXOFHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CCO1)C3=NN=NN3C4=C(C=C(C=C4)Br)C(=O)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-methylphenyl)-4-(2-naphthoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B13374772.png)
![4-(2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine](/img/structure/B13374774.png)
![{[3-acetyl-6-bromo-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile](/img/structure/B13374785.png)
![Methyl 2-{[2-(6-chloro-3-pyridazinyl)hydrazino]sulfonyl}benzoate](/img/structure/B13374789.png)

![N-(2-fluorophenyl)-2-[2-(1H-indol-3-yl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374797.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374802.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)acetamide](/img/structure/B13374817.png)
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374827.png)

![2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13374832.png)

![1-azabicyclo[2.2.2]oct-3-yl 9H-xanthene-9-carboxylate](/img/structure/B13374858.png)
